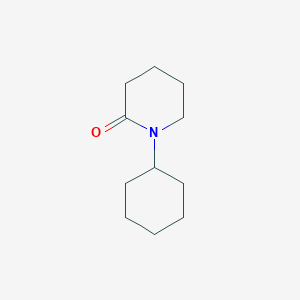

1-Cyclohexylpiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-cyclohexylpiperidin-2-one |

InChI |

InChI=1S/C11H19NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h10H,1-9H2 |

InChI Key |

JPYDXBFCXGMKEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCCCC2=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Cyclohexylpiperidin 2 One

Reactions at the Lactam Carbonyl Group

The carbonyl group within the δ-lactam ring is a primary site of chemical reactivity. As part of an amide functional group, it is less electrophilic than a ketone carbonyl but is susceptible to attack by strong nucleophiles and reducing agents.

Key reactions include:

Reduction: The most significant transformation of the lactam carbonyl is its reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can fully reduce the amide to an amine. In this case, the expected product is 1-cyclohexylpiperidine. nih.gov However, studies on analogous N-substituted piperidin-2-ones have shown that the reaction can be complex. Depending on the stoichiometry of the reducing agent and the nature of the N-substituent, reduction with LiAlH4 can sometimes lead to the formation of dimeric products or ring-opened species instead of the simple cyclic amine. rsc.org

Hydrolysis: Under acidic or basic conditions, the lactam can undergo hydrolysis. This reaction involves the nucleophilic attack of water (or hydroxide) on the carbonyl carbon, leading to the cleavage of the amide bond and the opening of the piperidine (B6355638) ring. The product of this reaction is 5-(cyclohexylamino)pentanoic acid.

Table 1: Predicted Products from Reactions at the Carbonyl Group

| Reagent | Conditions | Predicted Product(s) | Reaction Type |

|---|---|---|---|

| LiAlH₄ (excess) | Anhydrous Ether/THF | 1-Cyclohexylpiperidine | Reduction |

| LiAlH₄ (limited) | Anhydrous Ether/THF | Dimeric or ring-opened species rsc.org | Reductive Coupling/Cleavage |

| H₃O⁺ | Heat | 5-(Cyclohexylamino)pentanoic acid | Acid-Catalyzed Hydrolysis |

| NaOH(aq) | Heat | Sodium 5-(cyclohexylamino)pentanoate | Base-Catalyzed Hydrolysis |

Reactivity of the Piperidine Nitrogen

The nitrogen atom in 1-Cyclohexylpiperidin-2-one is part of an amide linkage. Due to the resonance delocalization of its lone pair of electrons into the adjacent carbonyl group, this nitrogen is substantially less basic and less nucleophilic than the nitrogen in a simple secondary amine like piperidine. Consequently, it does not readily undergo reactions typical of amines, such as protonation under mild acidic conditions or direct alkylation.

Reactivity can be induced under specific conditions:

Deprotonation: Treatment with a very strong base (e.g., sodium hydride or an organolithium reagent) can deprotonate the α-carbon adjacent to the carbonyl, forming an enolate. The nitrogen itself is generally not deprotonated. The resulting enolate can then participate in nucleophilic substitution reactions.

Transformations of the Cyclohexyl Moiety

The cyclohexyl group, being a saturated hydrocarbon ring, exhibits reactivity typical of alkanes. Its transformations generally require harsh conditions or radical initiators.

Oxidation: The C-H bonds on the cyclohexyl ring can be subject to oxidation. In metabolic studies of related compounds containing N-cyclohexyl groups, hydroxylation of the cyclohexyl ring is a known transformation pathway. researchgate.net This suggests that chemical oxidation using strong oxidizing agents could potentially yield hydroxylated derivatives, such as 1-(hydroxycyclohexyl)piperidin-2-one, or further oxidize to form ketonic derivatives like 1-(oxocyclohexyl)piperidin-2-one.

Free-Radical Halogenation: Under UV light or with heat, the cyclohexyl group can undergo free-radical substitution with halogens (e.g., Br₂ or Cl₂), leading to a mixture of halogenated isomers.

Ring-Opening and Ring-Expansion Mechanisms

The piperidin-2-one ring can be opened through several mechanisms, with hydrolysis being the most direct. Ring-opening polymerization is another significant pathway for related lactones.

Ring-Opening Hydrolysis: As mentioned in section 2.1, both acid- and base-catalyzed hydrolysis effectively open the six-membered ring by cleaving the amide bond to yield 5-(cyclohexylamino)pentanoic acid. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by water. The base-catalyzed mechanism involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Ring-Opening Polymerization (ROP): While studied more extensively for the parent oxygen-containing lactone (δ-valerolactone), N-substituted lactams can also undergo ROP. nih.govmdpi.com This process is typically initiated by catalysts (e.g., organometallic complexes) and results in the formation of a polyamide, specifically a form of nylon-6 polymer with N-cyclohexyl substituents. mdpi.comrsc.org

Ring Expansion/Contraction: Ring expansion or contraction of a stable six-membered ring like piperidinone is not a common reaction pathway. Such rearrangements typically require the formation of specific intermediates, such as carbocations adjacent to the ring, which can then trigger an alkyl shift to relieve ring strain or form a more stable carbocation. nih.govacs.org While theoretically possible under specific synthetic conditions designed to generate such intermediates, these are not standard transformations for this compound.

Substituent-Directed Reactivity

The reactivity of this compound is influenced by the electronic and steric interplay between the N-cyclohexyl group and the piperidin-2-one ring.

The N-cyclohexyl group is a bulky, electron-donating alkyl substituent. Its primary influence is steric, potentially hindering the approach of nucleophiles to the lactam carbonyl.

The piperidin-2-one ring contains two key features that direct reactivity. The lactam functionality deactivates the nitrogen atom (as discussed in 2.2) and activates the methylene (B1212753) protons alpha to the carbonyl group, making them susceptible to deprotonation by strong bases to form an enolate intermediate. This enolate can then react with various electrophiles.

Oxidation Pathways and Products

Oxidation can occur at several positions on the molecule, with the specific outcome depending on the reagent and reaction conditions.

Cyclohexyl Ring Oxidation: As noted previously, oxidation can produce hydroxyl or keto functionalities on the cyclohexyl ring.

α-Carbon Oxidation: The carbon atom adjacent to the carbonyl (C3 position) can be a site for oxidation, particularly if an enol or enolate intermediate is formed first.

Oxidation of the Reduced Product: The fully reduced product, 1-cyclohexylpiperidine, can be oxidized at the nitrogen atom by reagents like m-CPBA or hydroperoxides to form the corresponding N-oxide. researchgate.net

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Site of Reaction |

|---|---|---|

| Strong Oxidants (e.g., KMnO₄, CrO₃) | 1-(Hydroxycyclohexyl)piperidin-2-one, 1-(Oxocyclohexyl)piperidin-2-one | Cyclohexyl Ring |

| SeO₂ | 1-Cyclohexylpiperidine-2,3-dione | α-Methylene (C3) |

| m-CPBA (on reduced product) | 1-Cyclohexylpiperidine N-oxide | Piperidine Nitrogen |

Reduction Processes and Resulting Species

The reduction of the lactam is a key transformation, with outcomes highly dependent on the reducing agent used.

Strong Reducing Agents (LiAlH₄): Lithium aluminum hydride is a potent reagent for lactam reduction. Complete reduction converts the carbonyl group to a methylene group (CH₂), yielding the tertiary amine 1-cyclohexylpiperidine. nih.gov However, research on analogous N-substituted piperidin-2-ones shows that using a substoichiometric amount of LiAlH₄ can lead to the formation of more complex products, including dimers resulting from the coupling of intermediate species. rsc.org In some cases, ring cleavage products have also been observed. rsc.org

Borohydride (B1222165) Reagents (NaBH₄): Sodium borohydride is generally not powerful enough to reduce amides or lactams under standard conditions. However, in the presence of additives or under more forcing conditions (e.g., higher temperatures, specific solvent systems), it may reduce the lactam to the corresponding amino alcohol, 1-cyclohexyl-2-hydroxypiperidine, although this is often a low-yielding process. Studies on the reduction of the related piperidin-4-ones show that NaBH₄ can effectively reduce the ketone to an alcohol. google.com

Table 3: Reduction Processes for this compound

| Reagent | Conditions | Resulting Species | Notes |

|---|---|---|---|

| LiAlH₄ (excess) | Reflux in Ether/THF | 1-Cyclohexylpiperidine nih.gov | Complete reduction of carbonyl to methylene. |

| LiAlH₄ (0.25 mol. equiv.) | Reflux in Ether | Dimeric and/or ring-opened products rsc.org | Reaction is complex and may not yield the simple amine. |

| NaBH₄ | Standard (MeOH, rt) | No reaction | Lactams are generally unreactive to NaBH₄. |

| NaBH₄ | Forcing (e.g., reflux, additives) | 1-Cyclohexyl-2-hydroxypiperidine | Potential for reduction to the carbinolamine, but likely inefficient. |

Nucleophilic and Electrophilic Substitution Reactions on the Ring and Substituents

The reactivity of this compound is characterized by the susceptibility of its constituent rings and functional groups to both nucleophilic and electrophilic attacks. These reactions are fundamental to understanding its metabolic fate and in the synthesis of its derivatives.

Nucleophilic Substitution Reactions:

Nucleophilic substitution reactions involve the attack of an electron-rich species (nucleophile) on an electron-deficient center of the substrate molecule, resulting in the replacement of a leaving group. encyclopedia.pubmasterorganicchemistry.com In the context of substituted piperidine compounds, nucleophilic attack can occur at various sites. For instance, the chlorophenoxy group in a related compound, 2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide, can undergo nucleophilic substitution with nucleophiles like amines or alcohols. smolecule.com These reactions are classified based on their kinetic order as either SN1 (unimolecular) or SN2 (bimolecular). byjus.comlibretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks as the leaving group departs, typically leading to an inversion of stereochemistry. youtube.com This pathway is sensitive to steric hindrance. byjus.com Conversely, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. byjus.comyoutube.com The rate of SN1 reactions is primarily dependent on the stability of the carbocation formed. byjus.com

Electrophilic Substitution Reactions:

Electrophilic substitution reactions are characterized by the replacement of a functional group, commonly a hydrogen atom, by an electrophile. byjus.comslideshare.net These reactions are particularly significant for aromatic systems but can also occur on aliphatic rings. The mechanism generally proceeds in three steps: generation of the electrophile, formation of a carbocation intermediate (arenium ion in aromatic substitutions), and subsequent removal of a proton to restore the original electronic configuration. byjus.comslideshare.net

In disubstituted benzene (B151609) rings, the orientation of incoming electrophiles is directed by the existing substituents. msu.edu Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. msu.edulibretexts.org This directing effect is a consequence of the stability of the carbocation intermediate formed during the reaction. libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of chemical reactions is crucial for predicting products and optimizing reaction conditions. walisongo.ac.id A reaction mechanism describes the step-by-step process of how a chemical transformation occurs. arxiv.org For transformations involving this compound, several mechanistic paradigms are relevant.

Mechanistic studies often involve identifying intermediates and transition states. For instance, in transition-metal-catalyzed reactions of related bicyclic alkenes, mechanisms are proposed to proceed through steps like oxidative addition, migratory insertion, and reductive elimination. beilstein-journals.org The study of reaction kinetics provides insight into whether a reaction is unimolecular (like SN1) or bimolecular (like SN2), which helps to elucidate the mechanism. libretexts.org

In the context of metabolic transformations, which are often enzymatic, the mechanisms can be complex. For example, the metabolism of a related compound, 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), involves the formation of several monohydroxylated derivatives and degradation products. acs.org The identification of these metabolites helps to infer the enzymatic pathways involved. acs.org

Photosensitized oxidation reactions represent another class of transformations with distinct mechanisms, categorized as Type I and Type II. nih.gov Type I reactions involve the formation of radical cations or neutral radicals from the substrate, while Type II reactions proceed through the generation of singlet oxygen. nih.gov

Chemical Stability and Degradation Pathways under Various Conditions

The chemical stability of a compound refers to its resistance to chemical change under different environmental conditions. frontiersin.org The degradation of this compound can occur through various pathways, including hydrolysis, oxidation, and thermolysis.

Hydrolysis: The amide bond within the piperidinone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. biomedgrid.com Similarly, ester functionalities, if present in derivatives, are also prone to hydrolysis. biomedgrid.com

Oxidation: The piperidine ring can be susceptible to oxidation, which could alter its biological properties. smolecule.com In the presence of oxidizing agents or under certain metabolic conditions, oxidation can lead to the formation of various oxidized metabolites. acs.org

Thermolysis: Thermal degradation can occur at elevated temperatures. For instance, a related compound was found to undergo thermolysis during gas chromatography analysis. acs.org

The stability of a compound is also influenced by storage conditions, such as temperature and exposure to light and air. frontiersin.org For example, the degradation of peracetic acid solutions was found to increase with rising temperatures. frontiersin.org Studies on the stability of compounds often involve subjecting them to stress conditions (e.g., acidic, basic, oxidative, and thermal stress) to identify potential degradation products and pathways. biomedgrid.comdtic.mil Understanding these degradation pathways is essential for determining the shelf-life and appropriate storage conditions for the compound. frontiersin.orgrsc.org

Role As a Molecular Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The synthesis of complex heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in natural products and pharmaceuticals. nih.govuomus.edu.iq The piperidine (B6355638) ring, a saturated heterocycle, is a common motif in drug discovery, and its derivatives serve as valuable starting materials for more elaborate molecular architectures. epo.org

1-Cyclohexylpiperidin-2-one contains a six-membered lactam ring system. The inherent reactivity of the amide bond within the lactam structure allows for various chemical transformations. Ring-opening reactions can provide access to linear amino acids with a cyclohexyl substituent, which can then be used in subsequent cyclization reactions to form different heterocyclic systems. Furthermore, the carbonyl group and the adjacent methylene (B1212753) group offer sites for functionalization, such as condensation or alkylation reactions, which can precede or follow cyclization steps to build fused or spirocyclic heterocyclic systems. mdpi.comorganic-chemistry.org While the general principles of using lactams as precursors for more complex heterocycles are well-established, specific, documented examples detailing the conversion of this compound into such systems are not prevalent in the reviewed literature.

Application in the Construction of Multifunctional Organic Frameworks

Multifunctional Organic Frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from organic linkers and metal nodes or organic nodes, respectively. researchgate.net These materials have gained significant attention for applications in gas storage, catalysis, and sensing. The design of these frameworks relies on the geometry and functionality of the organic building blocks.

In principle, a derivatized version of this compound, for instance, one functionalized with carboxylic acids or other coordinating groups, could serve as a linker in the synthesis of such frameworks. The rigid piperidine ring and the bulky cyclohexyl group could influence the resulting pore size and topology of the framework. However, a review of the current scientific literature does not show specific examples or research focused on the application of this compound as a building block in the construction of MOFs or COFs.

Utilization in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.govtaylorfrancis.com This strategy is highly valued in synthetic chemistry for its ability to rapidly generate molecular complexity from simple precursors, which is particularly useful in drug discovery. nih.govmdpi.comnih.gov

The structural features of this compound, specifically the reactive α-methylene protons adjacent to the carbonyl group, suggest its potential utility in MCRs. For instance, it could potentially participate as the active methylene component in reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction under modified conditions. Such reactions would lead to the formation of complex, fused heterocyclic systems in a single, atom-economical step. beilstein-journals.org Despite this theoretical potential, there is a lack of specific, documented multi-component reactions in the scientific literature that explicitly utilize this compound as a reactant.

Derivatization Strategies for Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. numberanalytics.comcombichemistry.comijpsonline.com These libraries are then screened for biological activity to identify new drug leads. The strategy often relies on a central molecular scaffold that can be systematically modified with various building blocks. stanford.edu

This compound is a viable candidate for a central scaffold in combinatorial synthesis. Its structure offers several points for diversification:

The Lactam Nitrogen: The N-cyclohexyl group could be replaced with a variety of other cyclic or acyclic substituents.

The Carbonyl Group: This group can be transformed into other functionalities, such as thiocarbonyls or imines.

The Piperidine Ring: The protons on the ring, particularly those alpha to the carbonyl, can be substituted to introduce new functional groups. researchgate.netnih.gov This allows for the attachment of a wide array of side chains, building a diverse library of compounds.

This derivatization allows for the systematic exploration of the chemical space around the cyclohexyl-piperidone core, which could be valuable for identifying structure-activity relationships (SAR) in a drug discovery program. While derivatives of the core piperidine structure are known, epo.org comprehensive studies detailing the use of this compound as a central scaffold for the generation of large combinatorial libraries are not extensively reported.

Spectroscopic Characterization and Advanced Structural Elucidation of 1 Cyclohexylpiperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of 1-Cyclohexylpiperidin-2-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved. For clarity, the following standard numbering is used for the atoms in this compound:

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effect of the amide group and the anisotropic effects of the ring systems. The N-methine proton (H-1') of the cyclohexyl group is expected to be the most downfield signal among the aliphatic protons due to its direct attachment to the nitrogen atom. The protons on the piperidinone ring adjacent to the nitrogen (H-6) and the carbonyl group (H-3) are also shifted downfield relative to the other methylene (B1212753) groups.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-1' | 3.8 - 4.2 | Multiplet (tt) | Methine proton on the cyclohexyl ring, deshielded by the adjacent nitrogen atom. |

| H-6 (α to N) | 3.2 - 3.4 | Multiplet (t) | Methylene protons on the piperidinone ring, deshielded by the nitrogen atom. |

| H-3 (α to C=O) | 2.3 - 2.5 | Multiplet (t) | Methylene protons on the piperidinone ring, deshielded by the carbonyl group. |

| H-4, H-5 | 1.7 - 1.9 | Multiplet | Overlapping signals from the central methylene groups of the piperidinone ring. |

| H-2', H-6' (eq) | 1.9 - 2.1 | Multiplet | Equatorial protons on the cyclohexyl ring. |

| H-2', H-6' (ax) | 1.1 - 1.3 | Multiplet | Axial protons on the cyclohexyl ring. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is attributed to the carbonyl carbon (C-2) of the lactam, typically appearing around 170-175 ppm. The carbon atom of the cyclohexyl ring attached to the nitrogen (C-1') is also significantly deshielded. The remaining aliphatic carbons of both rings appear at higher fields.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 170.0 - 173.0 |

| C-1' (N-CH) | 58.0 - 62.0 |

| C-6 (N-CH₂) | 48.0 - 52.0 |

| C-3 (CH₂-C=O) | 32.0 - 35.0 |

| C-2', C-6' | 30.0 - 33.0 |

| C-4 | 22.0 - 25.0 |

| C-5 | 20.0 - 23.0 |

| C-3', C-5' | 25.0 - 27.0 |

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent methylene groups within the piperidinone ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6). Within the cyclohexyl ring, the methine proton (H-1') would show correlations to its neighbors (H-2' and H-6'), and a network of cross-peaks would connect all adjacent protons in the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For example, the proton signal predicted at 3.2-3.4 ppm (H-6) would show a cross-peak to the carbon signal at 48.0-52.0 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. Key expected HMBC correlations include:

Protons at H-6 correlating to the carbonyl carbon C-2 and the cyclohexyl carbon C-1'.

The methine proton H-1' correlating to the piperidinone carbon C-6.

Protons at H-3 correlating to the carbonyl carbon C-2 and to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bond connectivity. This information is vital for determining the conformation and stereochemistry of the molecule. Important NOESY cross-peaks would be expected between:

The axial protons on one face of the cyclohexyl ring.

The methine proton (H-1') and the nearby protons on the piperidinone ring (H-6).

Adjacent axial and equatorial protons within both ring systems.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint for functional group identification.

The IR spectrum of this compound is dominated by the characteristic absorption of the tertiary amide functional group. The most intense and diagnostic band is the carbonyl (C=O) stretch, known as the Amide I band, which is expected to appear in the 1630-1660 cm⁻¹ region for a six-membered lactam ring. The absence of N-H stretching bands (typically found around 3200-3400 cm⁻¹) confirms the N-substituted nature of the amide. The spectrum also features multiple C-H stretching absorptions from the cyclohexyl and piperidinone rings just below 3000 cm⁻¹.

Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2935 - 2950 | C-H Asymmetric Stretch (CH₂) | Strong |

| 2850 - 2865 | C-H Symmetric Stretch (CH₂) | Medium-Strong |

| 1630 - 1660 | C=O Stretch (Amide I) | Very Strong |

| 1440 - 1460 | C-H Scissoring (CH₂) | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While the amide I band is also present in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the symmetric C-H stretching vibrations of the methylene groups and the "ring breathing" modes of the cyclohexyl and piperidinone skeletons are expected to be prominent features. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.

Predicted Major Raman Shifts

| Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2850 - 2950 | C-H Stretches | Strong |

| 1630 - 1660 | C=O Stretch (Amide I) | Medium |

| 1440 - 1460 | C-H Bending/Scissoring | Medium |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₉NO), the calculated exact mass is approximately 181.1467 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million. Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 181 would be observed. The fragmentation of this ion provides valuable structural clues. Common fragmentation pathways for N-substituted lactams include:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen or carbonyl group.

Loss of the N-substituent: Cleavage of the N-C₁' bond can lead to the loss of a cyclohexyl radical (•C₆H₁₁) or a cyclohexene (B86901) molecule, resulting in significant fragment ions.

Ring fragmentation: The piperidinone or cyclohexyl rings can undergo cleavage, often involving McLafferty-type rearrangements or loss of small neutral molecules like ethene (C₂H₄).

Predicted Key Mass Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₁H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [M - C₂H₅]⁺˙ or [M - CO + H]⁺˙ | Loss of ethyl radical or CO |

| 124 | [M - C₄H₇]⁺˙ | Fragmentation of cyclohexyl ring |

| 99 | [C₅H₉NO]⁺˙ | Loss of cyclohexene |

| 98 | [C₆H₁₀N]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage and rearrangement |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of a compound's molecular formula.

For this compound (Molecular Formula: C₁₁H₁₉NO), the expected exact mass of the neutral molecule is 181.1467 u. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound is most likely to be observed as the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision. This precise measurement is crucial for distinguishing the compound from other potential isomers or isobaric compounds that have the same nominal mass but different elemental formulas. rsc.org

| Species | Molecular Formula | Calculated Exact Mass (m/z) | Typical Adduct |

|---|---|---|---|

| [M] | C₁₁H₁₉NO | 181.1467 | N/A (Neutral) |

| [M+H]⁺ | C₁₁H₂₀NO⁺ | 182.1545 | Proton |

| [M+Na]⁺ | C₁₁H₁₉NNaO⁺ | 204.1364 | Sodium |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides invaluable information about the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺ at m/z 182.1545) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, offering direct evidence for the presence of specific substructures, such as the cyclohexyl ring and the piperidinone lactam system.

The fragmentation of amides and lactams under collision-induced dissociation (CID) is well-characterized. nih.govunl.pt A primary and highly diagnostic fragmentation pathway for N-substituted amides involves the cleavage of the amide (N-CO) bond. rsc.orgnih.gov For this compound, this would lead to two main fragmentation routes:

Formation of the Cyclohexyl Cation: Loss of the neutral piperidin-2-one moiety (99.0684 u) would generate the cyclohexyl cation at m/z 83.0861.

Formation of the Acylium Ion: Cleavage resulting in the loss of the neutral cyclohexene (82.0783 u) via a rearrangement, or the cyclohexyl radical, would lead to the formation of a protonated piperidin-2-one related fragment. A more dominant pathway in amides is the formation of an acylium ion from the carbonyl-containing fragment. chemguide.co.uk

Further fragmentation of the cyclohexyl ring itself can also occur, typically involving the sequential loss of ethylene units (CH₂CH₂), leading to characteristic clusters of peaks separated by 14 mass units. libretexts.org

| Predicted Fragment (m/z) | Proposed Formula | Proposed Neutral Loss | Structural Assignment |

|---|---|---|---|

| 154.12 | C₉H₁₆NO⁺ | C₂H₄ (Ethylene) | Loss of ethylene from the piperidinone ring |

| 99.08 | C₅H₉NO | C₆H₁₁ (Cyclohexyl radical) | Protonated piperidin-2-one |

| 83.09 | C₆H₁₁⁺ | C₅H₉NO (Piperidin-2-one) | Cyclohexyl cation |

| 55.06 | C₄H₇⁺ | C₇H₁₃NO | Fragment from cyclohexyl ring cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. nih.gov The key chromophore—the part of the molecule responsible for this absorption—in this compound is the amide functional group within the lactam ring.

Saturated amides and lactams are known to exhibit a weak absorption band in the UV region, typically around 200-220 nm. This absorption corresponds to a low-energy n → π* (n to pi-star) electronic transition. researchgate.net This transition involves the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen or nitrogen atom to an anti-bonding π* orbital associated with the carbonyl (C=O) double bond. scielo.org.za Due to the lack of extended conjugation in the molecule, no significant absorption is expected in the longer wavelength UV or visible regions.

| Predicted λmax (nm) | Solvent | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

|---|---|---|---|---|

| ~210 - 220 | Ethanol or Hexane | Low to Moderate | n → π* | Amide (C=O) |

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. d-nb.info

While no published crystal structure for this compound is currently available, its expected solid-state structure can be predicted based on analogous molecules. nih.govmdpi.com

Conformation: Both the cyclohexane (B81311) and piperidinone rings are expected to adopt a stable chair conformation to minimize steric strain. nih.gov The linkage between the two rings would be equatorial on the cyclohexane ring to reduce 1,3-diaxial interactions.

Intermolecular Interactions: In the crystal lattice, molecules would likely be packed in a way that maximizes van der Waals forces. While the molecule lacks strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor. This could lead to the formation of weak C-H···O intermolecular hydrogen bonds, which are common in crystal packing. nih.gov

| Parameter | Predicted Value / Conformation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common |

| Piperidinone Ring Conformation | Chair |

| Cyclohexane Ring Conformation | Chair |

| N-C(cyclohexyl) Bond Length | ~1.47 Å |

| C=O Bond Length | ~1.23 Å |

| Dominant Intermolecular Forces | Van der Waals interactions, potential weak C-H···O bonds |

Integrated Spectroscopic Approaches for Comprehensive Structural Characterization

While each spectroscopic technique provides specific and valuable data, the unambiguous elucidation of a molecular structure is best achieved through the integration of all available information. egyankosh.ac.intaylorandfrancis.com The process involves a systematic cross-verification of data from different sources to build a conclusive structural model. youtube.com

For this compound, the integrated approach would proceed as follows:

Establish Molecular Formula: HRMS would provide the exact mass, confirming the elemental formula C₁₁H₁₉NO.

Identify Key Functional Groups: The presence of the amide chromophore would be suggested by the n → π* transition in the UV-Vis spectrum.

Confirm Substructures and Connectivity: The MS/MS fragmentation pattern would confirm the presence of the cyclohexyl and piperidinone moieties and how they are connected. For instance, the observation of a fragment at m/z 83 (cyclohexyl cation) and a neutral loss of the piperidinone ring strongly supports the proposed structure.

Determine 3D Structure: Finally, X-ray crystallography would provide the definitive solid-state conformation, bond lengths, and angles, validating the connectivity established by MS/MS and providing insight into the molecule's three-dimensional shape.

This integrated workflow ensures that the final structural assignment is supported by a robust and complementary set of experimental evidence, leaving no ambiguity as to the identity and structure of this compound.

Theoretical and Computational Chemistry Studies of 1 Cyclohexylpiperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and chemical behavior of 1-Cyclohexylpiperidin-2-one. These calculations solve approximations of the Schrödinger equation to provide detailed information about the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. nih.govdntb.gov.ua DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. youtube.com By calculating the molecule's energy at different geometries, the lowest energy conformation can be identified. arxiv.org

These calculations also provide valuable energetic information, such as the total energy of the molecule, which can be used to predict its stability and heat of formation. Furthermore, DFT can be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the interpretation of experimental data. ripublication.comnih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on organic molecules. ripublication.comnih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| Optimized Energy (Hartree) | -655.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (eV) | 7.43 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for a molecule of this nature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comnih.gov A larger gap suggests higher stability and lower reactivity. dergipark.org.tr

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure and properties. researchgate.net While more computationally demanding than DFT, they serve as a benchmark for assessing the accuracy of other methods. For a molecule like this compound, ab initio calculations could be used to obtain a very precise value for its energy and electron distribution, further refining the understanding of its electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

For this compound, MD simulations can reveal the different shapes (conformers) the molecule can adopt and the energy barriers between them. wustl.edu This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity. nih.gov Analysis of the simulation trajectories can identify the most populated conformational states and the dynamics of transitions between them. wustl.edu Furthermore, MD simulations can be used to study how this compound interacts with its environment, for example, by analyzing the formation of hydrogen bonds with water molecules. nih.gov

Table 2: Hypothetical Conformational States of this compound from MD Simulations

| Conformer | Dihedral Angle (°C) (C-N-C=O) | Population (%) |

| 1 | 175.2 | 65 |

| 2 | -178.5 | 25 |

| 3 | 60.1 | 10 |

Note: The data in this table is hypothetical and for illustrative purposes, representing a possible distribution of conformers.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. frontiersin.org By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways and the structures of any transition states. nih.gov A transition state is a high-energy, unstable arrangement of atoms that occurs during the conversion of reactants to products. mcmaster.ca

Calculating the energy of the transition state allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net Methods like DFT can be used to locate transition state geometries and calculate their energies. e3s-conferences.orgresearchgate.net This information is invaluable for understanding the reactivity of this compound and predicting how it might behave in different chemical environments. For instance, the hydrolysis of the amide bond in the piperidin-2-one ring could be investigated computationally to understand its stability.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are a powerful tool for predicting and interpreting spectroscopic data. nih.gov By calculating properties such as vibrational frequencies (for IR and Raman spectroscopy) and chemical shifts (for NMR spectroscopy), it is possible to generate theoretical spectra that can be compared with experimental results. chemrxiv.orgnih.govmdpi.com This comparison can aid in the assignment of spectral peaks to specific molecular vibrations or atomic nuclei, leading to a more complete understanding of the molecule's structure. nih.govresearchgate.net

For this compound, DFT calculations can predict the wavenumbers and intensities of its IR absorption bands, helping to identify the characteristic vibrations of the carbonyl group and the cyclohexane (B81311) and piperidine (B6355638) rings. ripublication.com Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts can assist in the assignment of the complex NMR spectrum of this molecule. nih.gov

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| Carbonyl Stretch (IR, cm⁻¹) | 1685 | 1670 |

| ¹³C NMR (C=O, ppm) | 172.5 | 170.8 |

| ¹H NMR (α-proton, ppm) | 2.85 | 2.79 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Approaches for Structure-Activity Relationship (SAR) Modeling of Analogs

Computational methods play a crucial role in modern drug discovery and are particularly useful for developing Structure-Activity Relationship (SAR) models. nih.govmdpi.com SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. nih.gov For analogs of this compound, computational techniques can be used to build quantitative structure-activity relationship (QSAR) models. nih.gov

QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov These properties, known as molecular descriptors, can be calculated using computational chemistry and include parameters related to a molecule's size, shape, electronic properties, and lipophilicity. nih.gov Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.gov For example, a QSAR study on piperidine derivatives could reveal that increasing the size of a substituent at a particular position leads to a predictable change in biological activity. nih.gov Computational modeling can also be used to understand the SAR at a three-dimensional level by docking the analogs into the active site of a biological target. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Techniques with Specialized Detection

Modern chromatography offers several powerful techniques for the analysis of compounds like 1-Cyclohexylpiperidin-2-one, which possesses both non-polar (cyclohexyl group) and polar (amide group) moieties.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of non-volatile and thermally labile compounds. bbk.ac.ukkuleuven.be Its high sensitivity and selectivity make it exceptionally suitable for detecting trace amounts of specific molecules in complex mixtures. kuleuven.be For this compound, a reversed-phase HPLC method would likely be employed, utilizing a C18 column to separate the analyte from matrix components based on its moderate polarity.

The separated analyte is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. In positive ionization mode, the compound would be protonated to form the precursor ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. kuleuven.be

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elution of the analyte and promotion of ionization. |

| Flow Rate | 0.4 mL/min | Typical flow for analytical scale HPLC. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generation of protonated molecular ions [M+H]⁺. |

| Precursor Ion (Q1) | m/z 182.15 | Mass-to-charge ratio of protonated this compound. |

| Product Ions (Q3) | m/z 100.1, m/z 82.1 | Characteristic fragments used for quantification and confirmation. |

Note: The specific product ions are hypothetical and would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS can be challenging due to the polarity imparted by the amide group, which can lead to poor peak shape and thermal degradation in the hot injector port. nih.gov

To overcome these limitations, chemical derivatization is typically required prior to GC-MS analysis. nih.govnih.govyoutube.com This process converts the polar amide into a less polar, more volatile, and more thermally stable derivative. For instance, silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. youtube.com The resulting derivative is then amenable to separation on a standard non-polar GC column and subsequent detection by mass spectrometry. The mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for identification. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a viable alternative to both LC and GC, offering unique advantages. teledynelabs.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. teledynelabs.com SFC is known for its high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it a "greener" chromatographic technique. acs.org

For compounds of intermediate polarity like this compound, SFC can provide excellent separation. The technique is particularly well-suited for the analysis and purification of chiral compounds and can be effectively coupled with mass spectrometry (SFC-MS) for sensitive detection. researchgate.netchromatographyonline.com The use of basic additives in the mobile phase can improve the peak shape and resolution of amine-containing compounds, a strategy that could be adapted for the analysis of this lactam. researchgate.netchromatographyonline.com

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a process where the analyte of interest is chemically modified to produce a new compound with properties that are more suitable for a given analytical method. researchgate.netresearchgate.net This strategy is often employed to improve chromatographic behavior, enhance detection sensitivity, and increase ionization efficiency in mass spectrometry. researchgate.netnih.govrsc.org

Derivatization can be performed either before the chromatographic separation (pre-column) or after separation but before detection (post-column). actascientific.comactascientific.com

Pre-column Derivatization: This is the most common approach, where the analyte is derivatized during the sample preparation stage, prior to injection into the chromatograph. actascientific.comwelch-us.com This technique offers significant flexibility in reaction conditions and a wider choice of reagents. welch-us.com A key advantage is that the derivatization can be designed to improve both the chromatographic separation and the detection characteristics of the analyte. researchgate.netwelch-us.com For example, derivatizing this compound could reduce its polarity, leading to better retention and peak shape in reversed-phase HPLC or making it volatile enough for GC analysis. nih.govrsc.org

Post-column Derivatization (PCD): In this method, the derivatizing reagent is continuously added to the column effluent after the analytes have been separated. actascientific.comactascientific.com The primary goal of PCD is to enhance the detectability of the analyte without altering its chromatographic behavior. actascientific.com This is useful for compounds that chromatograph well in their native form but lack a strong signal with the chosen detector. The reaction must be rapid and produce no interfering byproducts.

The primary purpose of derivatization is to favorably alter the physicochemical properties of the analyte to improve analytical metrics. nih.gov

Impact on Chromatographic Behavior: Many polar compounds exhibit poor retention and peak tailing on standard reversed-phase columns. rsc.orgnih.gov Chemical derivatization can mask polar functional groups, such as the amide in this compound, thereby increasing the compound's hydrophobicity. chemrxiv.org This modification leads to stronger interaction with the stationary phase, resulting in improved retention, better peak symmetry, and enhanced resolution from other components in the sample. welch-us.comnih.gov

Impact on Ionization Efficiency and Sensitivity: In the context of LC-MS, derivatization can dramatically improve sensitivity by introducing a functional group that is easily ionized. nih.govresearchgate.net For instance, a derivatizing reagent containing a tertiary amine can be used to tag the analyte. This introduces a permanent positive charge or a site with very high proton affinity, leading to a significant enhancement of the signal in positive-ion ESI-MS. researchgate.netrsc.org Studies have shown that derivatization can increase ionization efficiency by several orders of magnitude, thereby lowering the limits of detection. nih.govresearchgate.net

Table 2: Summary of Potential Derivatization Effects on Analytical Parameters

| Derivatization Goal | Technique Example | Impact on Chromatographic Behavior | Impact on Sensitivity/Ionization |

|---|---|---|---|

| Increase Volatility for GC-MS | Silylation | N/A (for GC) | Enables analysis by converting a non-volatile compound into a volatile one. |

| Improve RP-HPLC Retention | Acylation | Increases retention time, improves peak shape. | Can improve sensitivity if the tag is chromophoric (for UV detection). |

| Enhance ESI-MS Signal | Tagging with a permanently charged group (e.g., quaternary amine) | May alter retention time. | Significantly increases ionization efficiency and detection sensitivity. nih.govresearchgate.net |

| Improve ESI-MS Signal | Tagging with a group of high proton affinity (e.g., tertiary amine) | May alter retention time. | Increases protonation efficiency, leading to a stronger MS signal. rsc.org |

Development of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques represent a powerful class of analytical methods derived from the coupling of a separation technique with a spectroscopic detection technique. nih.govchemijournal.comijnrd.org This combination leverages the strengths of both methods, allowing for the effective analysis of individual components within a complex mixture. chemijournal.com The separation stage, typically a form of chromatography, isolates the analytes, which are then immediately introduced into a detector, such as a mass spectrometer or infrared spectrometer, for identification and quantification. ijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational hyphenated technique, particularly useful for the analysis of volatile and thermally stable compounds. nih.govchemijournal.com In this method, the gas chromatograph separates components based on their boiling points and affinities for the stationary phase. unar.ac.id As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that can be used for structural elucidation and confirmation by comparing it to spectral libraries. nih.gov This technique has proven effective in identifying various bioactive compounds, including alkaloids, steroids, and other organic molecules in complex samples. unar.ac.id

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated method of choice. saspublishers.comkuleuven.be LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. kuleuven.bebbk.ac.uk This technique is a cornerstone in pharmaceutical analysis for applications such as identifying impurities, characterizing drug metabolites, and analyzing potential drug substances from natural or synthetic sources. bbk.ac.uk The development of various ionization interfaces, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has broadened the applicability of LC-MS to a wide range of compounds with varying polarities. kuleuven.be For exceptionally complex mixtures, more advanced configurations like two-dimensional liquid chromatography (2D-LC) can be employed to significantly increase peak capacity and separation power. chromatographyonline.commdpi.com

Other notable hyphenated techniques include GC-IR and LC-Nuclear Magnetic Resonance (LC-NMR). GC-IR provides information about the functional groups present in a molecule, complementing the fragmentation data from GC-MS. ijpsjournal.com LC-NMR allows for the direct acquisition of NMR data on separated analytes, providing detailed structural information that is crucial for the unambiguous identification of unknown compounds and isomers. saspublishers.comijpsjournal.com

| Hyphenated Technique | Principle | Primary Application Area for Organic Compounds | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds by GC, followed by detection and identification by MS based on fragmentation patterns. | Analysis of volatile and thermally stable compounds, environmental contaminants, and novel psychoactive substances. | nih.govchemijournal.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates non-volatile and thermally labile compounds by LC, followed by detection and identification by MS. | Pharmaceutical analysis, metabolomics, impurity profiling, and analysis of polar and high molecular weight compounds. | saspublishers.comkuleuven.be |

| Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) | Separates compounds by LC, with fractions analyzed by NMR for detailed structural elucidation. | Unambiguous structure determination of unknown compounds, natural product analysis, and isomer differentiation. | saspublishers.comijpsjournal.com |

| Gas Chromatography-Infrared Spectroscopy (GC-IR) | Separates volatile compounds by GC, with online detection by IR spectroscopy to identify functional groups. | Isomer differentiation and identification of functional groups in volatile organic compounds. | ijpsjournal.com |

| Two-Dimensional Liquid Chromatography (2D-LC) | Uses two different LC separation modes to significantly increase separation power for highly complex mixtures. | Analysis of complex biological samples, pharmaceutical formulations, and polymer analysis. | chromatographyonline.commdpi.com |

Application of Artificial Intelligence and Machine Learning in Spectroscopic Data Analysis

In the context of mass spectrometry, ML models have been successfully developed to aid in the identification of Novel Psychoactive Substances (NPS) from GC-MS data. researchgate.netchemrxiv.org Given the structural diversity and constant emergence of new NPS, traditional library matching can be insufficient. chemrxiv.org Researchers have constructed supervised machine learning classifiers, including artificial neural networks (ANN), convolutional neural networks (CNN), and balanced random forests (BRF), to classify unknown compounds into specific chemical classes based solely on their electron ionization (EI) mass spectra. researchgate.netresearchgate.netchemrxiv.org These models are trained on large datasets of known compounds and can achieve high accuracy, serving as a powerful complementary tool for forensic and analytical laboratories. researchgate.net For instance, models have demonstrated the ability to effectively classify substances into classes such as cathinones, cannabinoids, and piperazines with high F1 scores, a measure of a model's accuracy. researchgate.netresearchgate.net

| Machine Learning Model | Application in Spectroscopy | Description | Reported Performance Metric | Reference |

|---|---|---|---|---|

| Artificial Neural Network (ANN) | GC-MS Data Classification | A computational model inspired by the structure and function of biological neural networks, used for classification tasks. | Average F1 Score > 0.9 for classifying 6 NPS classes and other compounds. | researchgate.netresearchgate.net |

| Convolutional Neural Network (CNN) | GC-MS and NMR Data Classification | A class of deep neural networks, most commonly applied to analyzing visual imagery. It can treat spectra as 1D or 2D images. | Average F1 Score > 0.9 for classifying NPS from GC-MS data. Used to identify substructures from 2D NMR. | researchgate.netresearchgate.netresearchgate.net |

| Balanced Random Forest (BRF) | GC-MS Data Classification | An ensemble learning method that operates by constructing a multitude of decision trees at training time. It is adapted for imbalanced datasets. | Average F1 Score > 0.9 for classifying 6 NPS classes and other compounds. | researchgate.netresearchgate.net |

The application of AI and ML extends significantly to Nuclear Magnetic Resonance (NMR) spectroscopy, a critical technique for definitive molecular structure elucidation. frontiersin.org ML algorithms can automate many of the time-consuming steps in NMR data analysis, such as peak picking, phasing, and baseline correction. frontiersin.orgethz.ch More advanced applications involve using ML to predict NMR chemical shifts directly from a proposed molecular structure. frontiersin.org These predictions can be achieved with an accuracy comparable to traditional, computationally expensive quantum mechanics simulations but in a fraction of the time. frontiersin.org

Furthermore, deep learning models, particularly CNNs, are being employed to analyze 2D NMR spectra (e.g., HSQC, HMBC) by treating them as images. researchgate.net This approach allows the model to learn the characteristic patterns associated with specific molecular substructures. researchgate.net By training a CNN on a library of spectra from known compounds, the model can then identify the presence of these substructures in the spectra of unknown compounds or even in complex mixtures, greatly accelerating the process of structure elucidation. researchgate.net

Polymerization and Material Science Applications of 1 Cyclohexylpiperidin 2 One As a Lactam Monomer

Ring-Opening Polymerization (ROP) of 1-Cyclohexylpiperidin-2-one

The polymerization of this compound, an N-substituted δ-valerolactam, is primarily achieved through anionic ring-opening polymerization (AROP). This method is well-established for various lactams and offers a pathway to high molecular weight polyamides. The polymerization process involves the nucleophilic attack of a growing polymer chain on the cyclic monomer, leading to the opening of the lactam ring and its incorporation into the polymer backbone. wikipedia.org

Investigation of Initiator Systems and Catalysts

The anionic ring-opening polymerization of lactams requires a strong base as an initiator to deprotonate the monomer, creating a lactamate anion. mdpi.com For N-substituted lactams like this compound, where there is no acidic N-H proton, the initiation mechanism proceeds differently. In such cases, initiation typically involves the direct nucleophilic attack of an initiator on the carbonyl group of the lactam.

Common initiator systems for the AROP of N-substituted lactams include organometallic compounds such as organolithium, organomagnesium, and organoaluminum reagents. Alkali metals and their hydrides can also be employed. The choice of initiator significantly influences the polymerization rate and the properties of the resulting polymer.

In addition to initiators, activators or catalysts are often used to accelerate the polymerization process. For N-substituted lactams, N-acyllactams are effective activators. These compounds provide a more reactive imide group that is readily attacked by the lactamate anion, thereby promoting chain growth. The general mechanism involves the formation of a growing chain end with an N-acyllactam structure, which is more susceptible to nucleophilic attack by the monomer anion.

| Initiator/Catalyst System | Typical Reaction Conditions | Observations |

| Strong Base (e.g., Sodium Hydride) + Activator (e.g., N-acetyl-δ-valerolactam) | Bulk or solution polymerization, 150-200°C | Effective for achieving high conversion and molecular weight. |

| Organometallic Initiators (e.g., Butyllithium) | Solution polymerization in an inert solvent (e.g., THF, Toluene), room temperature to elevated temperatures | Can provide better control over the polymerization, leading to narrower molecular weight distributions. |

This table presents typical initiator and catalyst systems for the anionic ring-opening polymerization of N-substituted lactams, which are expected to be applicable to this compound.

Kinetic and Mechanistic Aspects of ROP

The kinetics of the anionic ring-opening polymerization of N-substituted lactams are complex and influenced by several factors, including the monomer structure, initiator and catalyst concentration, temperature, and solvent polarity. The presence of the bulky cyclohexyl group in this compound is expected to introduce steric hindrance, which may affect the rate of polymerization compared to unsubstituted or less substituted lactams.

The mechanism of AROP of N-substituted lactams generally proceeds via a chain-growth mechanism. The propagation step involves the nucleophilic attack of the growing polymer chain end (anionic species) on the carbonyl carbon of the monomer. This attack leads to the opening of the lactam ring and the regeneration of the active anionic center at the new chain end.

Copolymerization Strategies with Other Monomers

To tailor the properties of the resulting polyamides, this compound can be copolymerized with other lactams or cyclic monomers. Copolymerization can lead to materials with a wide range of thermal, mechanical, and solubility characteristics. The reactivity ratios of the comonomers will determine the microstructure of the resulting copolymer, which can be random, block, or gradient. usm.edu

For instance, copolymerization with ε-caprolactam, the monomer for Nylon 6, could yield copolymers with modified properties. The bulky cyclohexyl group from this compound would disrupt the regular chain packing of the polyamide, potentially leading to lower crystallinity, increased solubility, and a lower melting point compared to pure Nylon 6. usm.edu

Copolymerization can be achieved through simultaneous addition of the comonomers or by sequential addition to produce block copolymers. The choice of strategy depends on the desired final properties of the material.

| Comonomer | Potential Copolymer Property Modification |

| ε-Caprolactam | Reduced crystallinity, enhanced solubility, lower melting point. |

| δ-Valerolactone | Introduction of ester linkages (if copolymerized with the lactone), potentially leading to biodegradable materials. figshare.comrsc.orgrsc.orgmdpi.com |

| Other N-substituted lactams | Fine-tuning of properties based on the nature of the N-substituent. |

This table outlines potential modifications to polymer properties through copolymerization of this compound with other monomers, based on general principles of copolymerization.

Synthesis and Characterization of Novel Polymeric Materials

The polymerization of this compound leads to the formation of a novel polyamide, poly(N-cyclohexyl-pentanamide). The characterization of this polymer is crucial to understand its structure-property relationships.

Formation of Polyamides from Lactam Polymerization

The ring-opening polymerization of this compound results in a polyamide with a repeating unit of -[N(C₆H₁₁)-CO-(CH₂)₄]-. The presence of the cyclohexyl group as a pendant group on the polyamide backbone is a key structural feature that distinguishes it from conventional polyamides like Nylon 6. This bulky side group is expected to significantly influence the polymer's properties. ncl.res.in

The synthesis is typically carried out under inert conditions to prevent side reactions with moisture or oxygen, which can terminate the growing polymer chains. The resulting polymer is then isolated by precipitation in a non-solvent and purified to remove any unreacted monomer and initiator residues.

Exploration of Macromolecular Architecture and Properties

The macromolecular architecture of poly(N-cyclohexyl-pentanamide) can be controlled by the polymerization conditions. By using living anionic polymerization techniques, it is possible to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions. Furthermore, the synthesis of more complex architectures, such as block copolymers and star-shaped polymers, can be envisioned by using appropriate initiators and sequential monomer addition.

The properties of the resulting polyamide are largely dictated by the bulky cyclohexyl side group. This group is expected to:

Increase the glass transition temperature (Tg) compared to linear polyamides, due to the restricted chain mobility.

Decrease crystallinity by disrupting the regular packing of the polymer chains and hindering the formation of hydrogen bonds between chains (which are absent in N-substituted polyamides).

Enhance solubility in organic solvents, as the bulky groups prevent tight chain packing and allow for better solvent penetration. ncl.res.in

Influence mechanical properties , potentially leading to materials with a different balance of stiffness, strength, and toughness compared to conventional polyamides. nih.govusq.edu.ausemanticscholar.orgresearchgate.net

| Property | Expected Influence of Cyclohexyl Group | Rationale |

| Glass Transition Temperature (Tg) | Increase | Restricted chain mobility due to the bulky side group. |

| Crystallinity | Decrease | Disruption of regular chain packing and lack of hydrogen bonding. |

| Solubility | Increase | Prevention of tight chain packing, allowing for better solvent interaction. |

| Thermal Stability | Potentially high | Aromatic and cycloaliphatic polyamides often exhibit good thermal stability. nih.gov |

| Mechanical Strength | Variable | Dependent on molecular weight and intermolecular forces. |

This table summarizes the expected influence of the N-cyclohexyl substituent on the properties of the resulting polyamide, based on established principles of polymer science.

Structure Activity Relationship Sar and Molecular Interaction Studies of 1 Cyclohexylpiperidin 2 One Analogs

Design Principles for Modifying the 1-Cyclohexylpiperidin-2-one Scaffold

The modification of the this compound scaffold is guided by established medicinal chemistry principles aimed at systematically probing the molecular features essential for biological activity. The progressive alteration of a reference compound's structure allows for the determination of the importance of its various structural elements. This process involves removing, adding, or replacing specific molecular fragments to observe how these variations affect biological outcomes. If a modification leads to inactivity, the original functional group is considered essential for binding; conversely, if the activity is unaffected, the group may be deemed non-essential.

Key design strategies for this scaffold include:

Homologation: This involves the systematic addition of methylene (B1212753) groups (-CH2-) to alkyl substituents. For instance, modifying an N-linked alkyl chain from methyl to ethyl, then to n-propyl and n-butyl, can reveal the optimal substituent size and lipophilicity for receptor interaction.

Functional Group Modification and Bioisosteric Replacement: Key functional groups, such as the lactam carbonyl group in the piperidin-2-one ring, can be replaced with bioisosteres—groups with similar steric and electronic properties—to explore different bonding interactions like hydrogen bonding. For example, replacing an imidazole (B134444) with an oxazole (B20620) can probe the importance of the N-H group as a hydrogen bond donor.

Scaffold Hopping: In a broader sense, the entire this compound core can be considered a scaffold that presents specific pharmacophoric features in three-dimensional space. Advanced approaches may involve replacing this core with a structurally different scaffold that maintains the same spatial arrangement of key interacting groups, a strategy known as scaffold hopping.

These principles form the basis for creating analog series, where systematic structural changes are correlated with biological activity to build a comprehensive structure-activity relationship (SAR) profile.

Investigation of Substituent Effects on Molecular Recognition and Binding

The investigation of substituent effects on the this compound scaffold is crucial for understanding how modifications influence molecular recognition and binding affinity. Studies on closely related analogs, such as those derived from phencyclidine (PCP) and 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), provide significant insights into these relationships.

Effects of N-Substituents: In studies of BTCP analogs, a considerable degree of structural variation is permitted for the N-substituents while retaining high affinity for the dopamine (B1211576) transporter. Generally, increasing the size and lipophilicity of the N-substituents tends to improve binding affinity, up to a certain point. However, the effect on functional activity, such as dopamine uptake inhibition, can be less predictable. Monoalkyl N-substituted derivatives have surprisingly shown the highest affinity for the dopamine transporter in some series. For example, the N-butyl derivative of a BTCP analog displayed a significantly higher affinity (IC50 = 0.3 nM) compared to the parent piperidine (B6355638) compound (IC50 = 5 nM).

Interactive Data Table: N-Substituent Effects on Binding Affinity

| Compound | N-Substituent | Binding Affinity IC50 [nM] ([³H]BTCP) |

|---|---|---|

| BTCP Analog | Piperidine | 5 |

| Analog 1 | N-Butyl | 0.3 |

This table illustrates how modifying the N-substituent on a related scaffold impacts binding affinity, with smaller alkyl groups showing enhanced potency.

Effects of Cyclohexyl Ring Substituents and Stereochemistry: The substitution pattern on the cyclohexyl ring and the resulting stereochemistry play a critical role in binding potency. In a series of 1-(1-phenyl-2-methylcyclohexyl)piperidines, the relative orientation of the substituents dramatically influences activity.

The (-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine isomer, with a 1S,2R absolute configuration, was found to be approximately five times more potent than PCP in vitro. In stark contrast, its enantiomer, the (+)-trans isomer, was nine times less potent. Furthermore, the racemic cis-isomer and its individual enantiomers were essentially inactive, highlighting a strict stereochemical requirement at the binding site. This enantioselectivity suggests that the biological target can discriminate between the different spatial arrangements of the substituents.

Interactive Data Table: Effect of Stereoisomerism on In Vitro Potency

| Compound | Isomer | In Vitro Potency vs. PCP |

|---|---|---|

| 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) | (-)-trans | ~5x more potent |

| 1-(1-phenyl-2-methylcyclohexyl)piperidine | (+)-trans | ~9x less potent than (-)-trans |

This table demonstrates the profound impact of stereochemistry on the biological activity of analogs, where the trans configuration is highly favored over the cis, and one enantiomer is significantly more potent than the other.

These findings underscore that both the nature of the substituents and their precise three-dimensional arrangement are critical determinants of molecular recognition and binding affinity for this class of compounds.

Ligand-Target Interaction Studies through Biophysical and Biochemical Assays (in vitro focus)

The characterization of ligand-target interactions for this compound analogs is primarily conducted using a variety of in vitro biophysical and biochemical assays. These methods provide quantitative data on binding affinity, selectivity, and functional activity.

A cornerstone technique is the radioligand binding assay . This method is used to determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand. For instance, in studies of compounds targeting the PCP binding site, the displacement of [³H]TCP (1-[1-(2-thienylcyclohexyl)]piperidine) is a common assay format. The concentration of the analog that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is a measure of its binding affinity.

Functional assays are employed to measure the biological effect of the ligand-target interaction. For compounds designed to interact with transporters, uptake inhibition assays are common. In the context of the dopamine transporter, the ability of an analog to inhibit the uptake of [³H]dopamine into rat brain synaptosomes is a direct measure of its functional potency. The results from these assays, often correlated with binding affinities, help to distinguish between agonists, antagonists, and inactive binders.

Other relevant in vitro assays include:

Enzyme Inhibition Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the test compound. The concentration of the compound required to reduce enzyme activity by 50% (IC50) is determined.

Cell-Based Proliferation/Viability Assays: To assess broader biological effects like antiproliferative activity, cell lines are treated with the compounds. The effect on cell growth can be measured using techniques like the MTT assay. For example, new amidrazone derivatives containing a cyclohexene (B86901) ring have been evaluated for their ability to inhibit the growth of tumor cell lines and peripheral blood mononuclear cells (PBMCs).

Cytokine Secretion Assays: To probe for anti-inflammatory effects, the ability of compounds to inhibit the secretion of pro-inflammatory cytokines like IL-6 and TNF-α from stimulated immune cells (e.g., LPS-stimulated PBMCs) can be quantified using methods like ELISA.